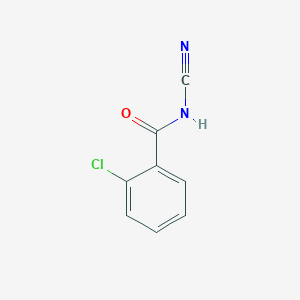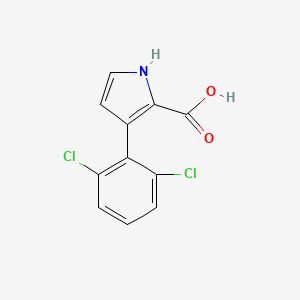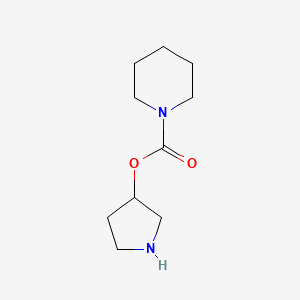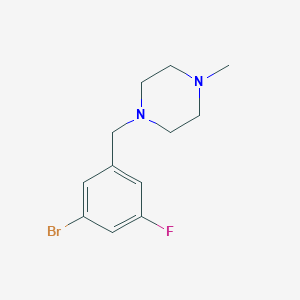
1-(3-Bromo-5-fluorobenzyl)-4-methylpiperazine
Overview
Description
“1-(3-Bromo-5-fluorobenzyl)-4-methylpiperazine” is a compound that contains a piperazine ring, which is a heterocyclic amine with two nitrogen atoms . It also has a benzyl group attached to it, which is substituted with bromine and fluorine atoms .
Molecular Structure Analysis
The molecule contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also has a benzyl group attached to one of the nitrogen atoms of the piperazine ring. The benzyl group is further substituted with bromine and fluorine atoms .Scientific Research Applications
Radiochemical Synthesis
The synthesis of potent nonpeptide CCR1 antagonists for medical imaging, specifically labeled with fluorine-18, demonstrates the application of related benzylpiperazine derivatives in developing radiotracers for positron emission tomography (PET) scans. This process involves complex synthesis steps, including reductive amination, highlighting the chemical's role in advancing diagnostic imaging techniques (Mäding et al., 2006).
Synthesis of HIV-1 Integrase Inhibitors
Compounds similar to the one have been used as intermediates in the synthesis of pharmaceuticals, such as HIV-1 integrase inhibitors. This underscores the importance of such chemicals in the development of new drugs and therapeutic agents, showcasing a scalable synthesis process that can be adapted for large-scale production (Boros et al., 2007).
Development of Antimycobacterial Agents
Benzylpiperazine derivatives have been explored for their antimycobacterial properties, including the inhibition of Mycobacterium tuberculosis isocitrate lyase enzyme. Such research indicates the potential of these compounds in treating tuberculosis, especially strains resistant to conventional drugs (Sriram et al., 2009).
Exploration in Material Science
These compounds also find applications in materials science, such as in the synthesis and characterization of phenoxo-bridged dicopper(II) complexes. The research into their spectral, electrochemical, and magnetic properties opens avenues for their use in creating new materials with specific magnetic and electronic characteristics (Amudha et al., 1999).
properties
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2/c1-15-2-4-16(5-3-15)9-10-6-11(13)8-12(14)7-10/h6-8H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOWVILIPWXRQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

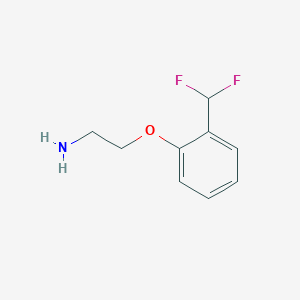
![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1470465.png)
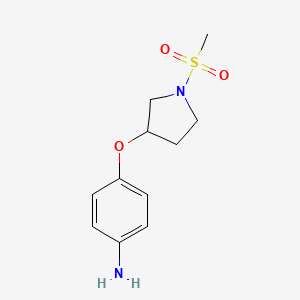
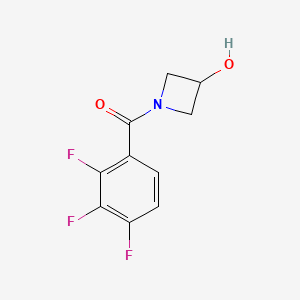
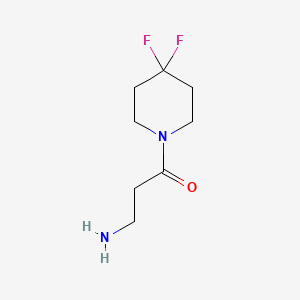
![2-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1470475.png)

![(2-Methyl-2-aza-bicyclo[2.2.2]oct-6-yl)-methanol](/img/structure/B1470477.png)
![2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1470478.png)
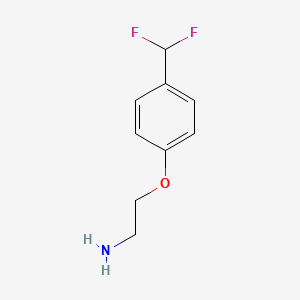
![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1470480.png)
